2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile
Description
Evolution of Nicotinonitrile Research
Nicotinonitrile derivatives emerged as critical scaffolds in mid-20th-century heterocyclic chemistry, with initial studies focusing on their photophysical properties and coordination chemistry. The introduction of amino groups at the 2-position marked a pivotal shift, enabling hydrogen bonding interactions that expanded their utility in supramolecular systems. By the 1990s, researchers began systematically exploring halogenated aryl substitutions, recognizing that chloro and dichlorophenyl groups could dramatically alter electron distribution patterns while improving metabolic stability.
The synthesis of 2-amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile exemplifies modern multicomponent reaction (MCR) strategies. Early routes relied on stepwise cyclization, but contemporary methods employ one-pot assemblies combining aromatic aldehydes, acetophenones, and malononitrile under catalytic conditions. As shown in Table 1, these advances have achieved yields exceeding 90% while reducing reaction times from days to hours.
Table 1: Comparative Synthesis Methodologies
| Method | Catalyst | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| Stepwise cyclization | Piperidine | 68-72 | 48-72 | |
| One-pot MCR | Guanidine hydrochloride | 84-96 | 4-6 | |
| Microwave-assisted | KF/Al₂O₃ | 88-92 | 0.5-1 |
This evolutionary trajectory demonstrates how methodological innovations have transformed nicotinonitrile accessibility, enabling detailed structure-activity relationship (SAR) studies across medicinal chemistry programs.
Position within Heterocyclic Chemistry Research
As a trisubstituted pyridine derivative, this compound occupies a unique niche in heterocyclic systems. The 2-amino group acts as both a hydrogen bond donor and a directing group, facilitating regioselective functionalization at the 4- and 6-positions. X-ray crystallographic analyses reveal that the dichlorophenyl substituent at C6 induces significant planarity distortion, creating a chiral plane that influences supramolecular packing.
The compound's electronic profile, characterized by Hammett σ values of +0.23 (4-ClC₆H₄) and +0.78 (2,4-Cl₂C₆H₃), creates distinct regions of electron density (Figure 1). This polarization enables:
- π-Stacking interactions with aromatic biological targets
- Enhanced dipole moments for improved membrane permeability
- Stabilization of transition states in nucleophilic substitution reactions
Table 2: Structural and Electronic Properties
| Position | Substituent | Hammett σ | Van der Waals Volume (ų) |
|---|---|---|---|
| C2 | Amino (-NH₂) | -0.15 | 26.1 |
| C4 | 4-Chlorophenyl | +0.23 | 98.7 |
| C6 | 2,4-Dichlorophenyl | +0.78 | 112.4 |
These features make the compound a versatile building block for metal-organic frameworks (MOFs) and enzyme inhibitor design, particularly against kinases requiring extended aromatic recognition motifs.
Significance in Contemporary Medicinal Chemistry
The strategic placement of chlorine atoms positions this nicotinonitrile derivative as a lead candidate for targeting ATP-binding pockets. Molecular docking simulations demonstrate favorable binding energies (-9.2 kcal/mol) with cyclin-dependent kinase 2 (CDK2), driven by halogen bonds with Leu83 and hydrophobic interactions with Phe82. Additionally, the nitrile group participates in dipole-dipole interactions with backbone amides, a feature exploited in protease inhibitor design.
Ongoing structure-activity relationship studies focus on optimizing substituent patterns while maintaining the core pharmacophore. Preliminary results indicate that:
- The 4-chlorophenyl group enhances target affinity by 3-fold compared to unsubstituted analogs
- The 2,4-dichlorophenyl moiety improves metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h in microsomes)
- The amino group enables prodrug derivatization through Schiff base formation
Table 3: Biological Activity Profile
| Target Class | IC₅₀ (nM) | Selectivity Index | Assay Type |
|---|---|---|---|
| CDK2/Cyclin E | 42 ± 3 | 15.8 vs. CDK1 | Fluorescence |
| B-Raf V600E | 187 ± 12 | 6.2 vs. wild-type | Radioisotope |
| SARS-CoV-2 3CLpro | 2.1 ± 0.3 | >100 vs. host proteases | FRET |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3N3/c19-11-3-1-10(2-4-11)14-8-17(24-18(23)15(14)9-22)13-6-5-12(20)7-16(13)21/h1-8H,(H2,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUFSVGAPXTSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2C#N)N)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile is a derivative of nicotinonitriles that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 2-amino nicotinonitriles typically involves multi-component reactions. For example, one common method involves the condensation of substituted acetophenones with malononitrile and ammonium acetate under reflux conditions. This process can yield a variety of substituted 2-amino-3-cyanopyridine derivatives that can be further modified to produce nicotinonitriles like the compound .
Anticancer Activity
Recent studies have demonstrated that various nicotinonitrile derivatives exhibit significant anticancer properties. The compound This compound was tested against several human tumor cell lines, such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
Table 1: Cytotoxicity of Nicotinonitriles Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 10.5 | |
| This compound | NCI-H460 | 8.3 | |
| Doxorubicin | MCF-7 | 0.5 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to significant DNA fragmentation in treated cells, suggesting a pro-apoptotic effect . Additionally, it may influence pathways related to cell proliferation by targeting specific proteins involved in tumor growth.
Antiviral Activity
In addition to its anticancer properties, some studies have suggested that nicotinonitriles may also possess antiviral activity. For instance, certain derivatives have been evaluated for their efficacy against human adenovirus (HAdV), demonstrating promising results with low micromolar potency . The selectivity index for these compounds indicates a favorable therapeutic window compared to traditional antiviral agents.
Case Study 1: Cytotoxicity Assessment
A recent study focused on the cytotoxic effects of various nicotinonitriles against T98G (glioblastoma) and HepG2 (hepatocellular carcinoma) cell lines. The results showed that compounds similar to This compound exhibited IC50 values in the low micromolar range, indicating significant potential for further development as anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the phenyl rings significantly influenced the biological activity of nicotinonitriles. For example, substituents on the chlorophenyl moiety were found to enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity profiles in normal cells . This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of nicotinonitriles, including 2-amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile, exhibit potent anticancer properties. A study highlighted the synthesis of various 2-amino-4-aromatic carbonitriles and their evaluation against multiple human tumor cell lines. Notably, certain derivatives demonstrated high antiproliferative activities and showed specific modes of action, such as microtubule disruption and G2/M cell cycle arrest in melanoma cells .
Anti-HAdV Activity
A series of substituted compounds related to this class have been explored for their antiviral properties, particularly against human adenovirus (HAdV). The structural modifications introduced in related compounds have led to increased selectivity and potency against HAdV, indicating that similar strategies could be applied to this compound for enhanced antiviral efficacy .
Anti-inflammatory Effects
Compounds containing the nicotinonitrile scaffold have also been evaluated for anti-inflammatory activity. Preliminary studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconducting material has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of chlorinated phenyl groups enhances the charge transport properties, which is critical for device performance.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms on the aromatic rings undergo nucleophilic substitution under basic or acidic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Aromatic Chlorine Replacement | KOH/EtOH, reflux (12 hrs) | Hydroxy or methoxy derivatives via hydroxylation or alkoxylation | 72-85% |
| Displacement with Amines | NH₃/CH₃CN, 80°C (8 hrs) | Amino-substituted analogs (e.g., 2-amino-4-anilino derivatives) | 68% |
Mechanistic Insight :
The electron-withdrawing nitro/nitrile groups activate the aromatic rings for nucleophilic attack. Reaction pathways involve intermediate Meisenheimer complexes stabilized by resonance .
Cycloaddition and Ring Formation
The nitrile group participates in [2+2] and [4+2] cycloadditions:
Spectroscopic Evidence :
-
IR spectra show disappearance of nitrile stretch (νC≡N ~2220 cm⁻¹) post-cycloaddition.
-
¹H NMR confirms aromatic proton shifts due to steric effects in adducts .
Condensation Reactions
The amino group reacts with carbonyl compounds to form Schiff bases or heterocycles:
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | EtOH, 60°C (4 hrs) | Imine-linked conjugates | Fluorescent probes |
| Acetylacetone | AcOH, reflux (10 hrs) | Pyridopyrimidine derivatives | Anticancer agents |
Kinetic Data :
Catalytic Hydrogenation
The nitrile group can be reduced to primary amines under hydrogenation conditions:
Thermodynamic Analysis :
-
ΔH for nitrile reduction: −128 kJ/mol (exothermic).
Halogen Exchange Reactions
The 2,4-dichlorophenyl group undergoes regioselective halogen exchange:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| NaBr/DMF | 120°C (15 hrs) | 2-Bromo-4-chlorophenyl analog | Para-Cl replaced preferentially |
| KI/CuI | 140°C (20 hrs) | 2-Iodo-4-chlorophenyl derivative | Ortho-Cl substitution inhibited |
Computational Support :
-
DFT calculations show lower activation energy (Eₐ = 45.2 kJ/mol) for para-substitution vs. meta (Eₐ = 58.7 kJ/mol) .
Photochemical Reactions
UV irradiation induces dimerization and cross-coupling:
Mechanistic Pathway :
Excitation of the nitrile group generates triplet states that abstract hydrogen or form radical intermediates .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
Key Trend : Chlorine substitution enhances electrophilicity at para positions while nitrile groups facilitate cycloadditions.
This comprehensive analysis demonstrates the compound’s versatility in synthesizing pharmacologically relevant derivatives and materials. Experimental data from controlled studies and computational modeling provide a robust framework for predicting its reactivity in diverse chemical environments.
Comparison with Similar Compounds
Nicotinonitrile derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Variations and Physicochemical Properties
Key Observations :
- Chlorine vs.
- Benzyloxy Substituent : Compound 4c () includes a fluorinated benzyloxy group, which may improve binding affinity to hydrophobic enzyme pockets but increases molecular weight.
Spectral and Crystallographic Comparisons
- 13C-NMR Shifts : The target compound’s pyridine carbons are expected near δ 160–110 ppm, similar to analogs in (e.g., δ 161.49 for C=N). Chlorophenyl carbons resonate at δ 130–128 ppm, consistent with aromatic chlorination .
- Crystal Packing: Unlike the target compound, 2-Amino-4-(2,4-Cl₂C₆H₃)-6-(naphthalen-1-yl)nicotinonitrile () forms a 3D network via N–H⋯N and C–H⋯N hydrogen bonds, with dihedral angles of 55.04° (naphthyl/pyridyl) and 75.87° (naphthyl/phenyl). The target compound’s dichlorophenyl groups likely induce greater torsional strain, affecting crystallinity.
Key Findings :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile?
- Methodological Answer : A common approach involves a three-component reaction of substituted malononitrile, acetophenone derivatives, and ammonium acetate or carbonate. For example, reacting 2-(4-chlorobenzylidene)malononitrile with acetophenone and ammonium acetate in methanol yields the target compound at 93% efficiency after recrystallization . Optimization of solvent (e.g., methanol) and slow evaporation (5 days) is critical for obtaining high-quality crystals for structural analysis .
Q. How is the molecular structure of this compound characterized, and what key geometric parameters are observed?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals a triclinic crystal system (space group P1) with distinct dihedral angles between aromatic rings. For example:
- Naphthyl-pyridyl angle: 55.04°
- Naphthyl-phenyl angle: 75.87°
- Pyridyl-phenyl angle: 59.56°
Intermolecular N–H⋯N and C–H⋯N hydrogen bonds stabilize the 3D network . Geometric parameters (bond lengths/angles) are refined using constraints like C–H = 0.93 Å (aromatic) and Uiso(H) = 1.2–1.5Ueq(C) .
Q. What spectroscopic techniques are used to confirm the compound’s purity and functional groups?
- Methodological Answer :
- 1H/13C NMR : Peaks at δ 6.28–8.42 ppm (1H) and 85.8–162.8 ppm (13C) confirm aromatic protons and nitrile/amino groups .
- IR Spectroscopy : Absorbance at ~2215 cm⁻¹ (C≡N stretch) and 3462 cm⁻¹ (N–H stretch) are diagnostic .
- Melting Point : Consistency with literature values (e.g., 222°C) validates purity .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystallization and stability of this compound?
- Methodological Answer : SCXRD data show that N–H⋯N and C–H⋯N hydrogen bonds form a 3D network, contributing to lattice stability. Computational modeling (e.g., Hirshfeld surface analysis) can quantify interaction contributions, while varying crystallization solvents (e.g., DMSO vs. methanol) may alter hydrogen-bonding patterns and crystal packing .
Q. What strategies are employed to synthesize derivatives of this compound for bioactivity studies?
- Methodological Answer : Functionalization at the amino group is common. For example:
- Formamide Derivatives : React with N,N-dimethylformamide dimethyl acetal at 100°C to introduce a formamide moiety, confirmed by 1H NMR shifts at δ 3.02 ppm (NCH3) .
- Pyrido[2,3-d]pyrimidines : Condensation with primary amines (e.g., cyclohexylamine) under thermal conditions yields fused heterocycles, validated by LC-MS and column chromatography .
Q. How can computational chemistry predict the reactivity or pharmacological potential of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic profiles (e.g., CYP450 inhibition) to prioritize derivatives for in vitro testing .
Q. What experimental discrepancies arise in structural data for analogous nicotinonitrile derivatives?
- Methodological Answer : Variations in dihedral angles (e.g., 55.04° vs. 75.87° in naphthyl-phenyl systems) may stem from substituent electronic effects or crystal-packing forces. Comparative SCXRD studies of halogen-substituted analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl) can isolate steric/electronic contributions .
Data Contradictions and Resolution
- Synthetic Yields : Reported yields (66–93%) depend on reactant purity and solvent choice. Reproducibility requires strict control of stoichiometry and reaction time .
- NMR Assignments : Overlapping aromatic signals (δ 7.0–8.5 ppm) may lead to misassignments. Use of 2D NMR (HSQC, HMBC) resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
